Diallylmethylamine
Description
Significance in Contemporary Chemical Science
Diallylmethylamine is significant in modern chemical science primarily due to its role as a monomer in the synthesis of polymers and as a precursor for various functionalized molecules. fishersci.es It can be prepared from the reaction between aqueous methylamine (B109427) and allylchloride in the presence of a phase transfer catalyst like polyglycol-400. sigmaaldrich.comsigmaaldrich.com
The resulting polymers and derivatives of this compound have applications in diverse fields. For instance, this compound-based cyclopolymers have been investigated for their potential in corrosion mitigation. mdpi.comresearchgate.netnih.govcovenantuniversity.edu.ng Additionally, it is used in the synthesis of quaternary ammonium (B1175870) salts, which are employed as monomers and have applications in materials science. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The study of this compound and its derivatives contributes to the development of new materials with tailored properties. researchgate.net
Historical Context and Early Investigations
Early research on this compound and related diallylamine (B93489) compounds focused on understanding their polymerization behavior. A significant challenge in the polymerization of diallylamine monomers was the tendency to form low-molecular-weight oligomers due to a reaction known as degradative chain transfer. researchgate.net
Intensive studies were conducted to overcome this limitation. Researchers discovered that conducting the copolymerization of diallylamines and sulfur dioxide in the presence of an acid, such as hydrochloric acid, surprisingly led to an increase in the molecular weight of the resulting copolymer. google.com Further investigations into the radical polymerization of diallylamine compounds, including this compound, revealed that maintaining the monomer in a protonated form, for instance as an equimolar salt with an acid like trifluoroacetic acid, was crucial for achieving high-molecular-weight polymers. researchgate.netresearchgate.netresearchgate.netresearchgate.net These early findings laid the groundwork for the controlled synthesis of high-molecular-weight polyamines from this compound. researchgate.netresearchgate.net
Scope and Objectives of this compound Research
Current research on this compound is broad and encompasses several key areas:
Polymer Synthesis and Characterization: A primary objective is the synthesis of high-molecular-weight polymers and copolymers from this compound. researchgate.netresearchgate.net This includes the investigation of different polymerization techniques, such as cyclopolymerization, and the characterization of the resulting polymers' structural, thermal, and mechanical properties. researchgate.netcovenantuniversity.edu.ngrsc.org
Monomer for Functional Materials: this compound serves as a key monomer for creating functional materials. Research focuses on synthesizing protic poly(ionic liquid)s and other polymers for applications like proton exchange membranes. rsc.orgrsc.org
Corrosion Inhibition: A significant area of research is the development of this compound-based polymers as corrosion inhibitors for metals, particularly in acidic environments. mdpi.comresearchgate.netnih.govcovenantuniversity.edu.ngicrc.ac.ir Studies aim to understand the adsorption mechanisms and the effectiveness of these polymers in protecting metal surfaces. nih.govcovenantuniversity.edu.ng
Organic Synthesis Intermediate: this compound is utilized as an intermediate in the synthesis of various organic compounds, including quaternary ammonium salts with potential applications in different chemical industries. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbull.com
The overarching goal of this research is to leverage the unique chemical properties of this compound to develop new materials and molecules with advanced functionalities for a range of technological applications.
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃N chemicalbull.comsigmaaldrich.comscbt.com |
| Molecular Weight | 111.18 g/mol sigmaaldrich.comscbt.com |
| Boiling Point | 111 °C sigmaaldrich.comsigmaaldrich.com |
| Density | 0.789 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.43 sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 2424-01-3 sigmaaldrich.com |
Table 2: Research Applications of this compound
| Research Area | Application |
| Polymer Chemistry | Synthesis of polyamines and cyclopolymers. researchgate.net |
| Materials Science | Building block for functional materials and monomers. ambeed.com |
| Organic Synthesis | Precursor for quaternary ammonium salts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbull.com |
| Corrosion Inhibition | Development of corrosion inhibitors for metals. mdpi.comresearchgate.netnih.govcovenantuniversity.edu.ng |
Classical Synthesis Approaches
Traditional methods for the synthesis of this compound often involve direct alkylation of methylamine or reductive amination procedures. These well-established routes are widely used due to their reliability and the availability of starting materials.
A prominent classical method for synthesizing this compound is the reaction between aqueous methylamine and allyl chloride. This reaction is effectively facilitated by a phase transfer catalyst, which enables the transport of reactants across the immiscible aqueous and organic phases.
In this process, the phase transfer catalyst, such as a quaternary ammonium salt or a polyether, plays a crucial role. The catalyst transports the methylamine from the aqueous phase to the organic phase where it can react with the allyl chloride. This method is advantageous as it allows for the use of aqueous solutions of methylamine, which are less hazardous and more convenient to handle than the gaseous form. The reaction typically proceeds under mild conditions and can provide good yields of the desired tertiary amine.
Key features of this synthetic approach are summarized in the table below:
| Feature | Description |
| Reactants | Methylamine, Allyl Chloride |
| Catalyst | Phase Transfer Catalyst (e.g., quaternary ammonium salts) |
| Solvent System | Biphasic (Aqueous/Organic) |
| Key Advantage | Allows use of aqueous methylamine, mild reaction conditions. |
| Product | This compound |
Reductive amination is a versatile and widely used method for the synthesis of amines, including tertiary amines like this compound. nih.gov This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govmasterorganicchemistry.com
To synthesize this compound via this route, one could theoretically react methylamine with acrolein (propenal). The initial reaction would form an enamine, which upon reaction with a second equivalent of acrolein and subsequent reduction would yield this compound. However, the reactivity of acrolein can lead to side reactions. A more controlled approach would involve the reductive amination of allyl aldehyde (propenal) with methylamine to first form allylamine (B125299), which could then be further allylated.
A general scheme for the formation of a tertiary amine through sequential reductive amination is as follows: R¹NH₂ + R²CHO → [R¹N=CHR²] --[Reducing Agent]--> R¹NHCH₂R² R¹NHCH₂R² + R³CHO → [R¹N(CH₂R³)=CH₂R²]⁺ --[Reducing Agent]--> R¹N(CH₂R²)(CH₂R³)
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
The following table outlines the general parameters for reductive amination:
| Parameter | Details |
| Substrates | Amine (e.g., Methylamine) and Carbonyl Compound (e.g., Allyl Aldehyde) |
| Intermediate | Imine or Enamine |
| Reducing Agents | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst |
| Key Feature | A versatile method for forming C-N bonds. |
Advanced Synthetic Techniques
In recent years, the development of more efficient, selective, and environmentally friendly synthetic methods has been a major focus in chemical research. These advanced techniques are also applicable to the synthesis of this compound.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this can be achieved through several strategies, including the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. researchgate.netresearchgate.net
One green approach is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, often in aqueous environments. While specific enzymatic routes to this compound are not widely reported, the development of transaminases and other amine-synthesizing enzymes could provide future pathways. researchgate.net
Another green strategy involves the catalytic allylation of amines using allyl alcohol, where the only byproduct is water. This atom-economical approach is preferable to using allyl halides, which generate salt waste. organic-chemistry.org Molybdenum-catalyzed allylic amination of tertiary allylic carbonates in green solvents like ethanol (B145695) also represents a sustainable method for synthesizing allylic amines. researchgate.netbohrium.com
The principles of green chemistry applicable to amine synthesis are summarized below:
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Using catalytic methods with allyl alcohol to produce only water as a byproduct. |
| Safer Solvents | Utilizing water or recyclable solvents like ethanol. |
| Catalysis | Employing catalysts to improve efficiency and reduce energy consumption. |
| Renewable Feedstocks | Exploring bio-based sources for starting materials. |
Catalysis is at the heart of many modern synthetic methodologies, offering pathways to desired products with high efficiency and selectivity.
As mentioned in the classical synthesis section, phase transfer catalysis (PTC) is a powerful technique for the synthesis of this compound from methylamine and allyl chloride. This method is also considered an advanced catalytic route due to its efficiency and ability to facilitate reactions between reactants in different phases.
The mechanism of PTC in this context involves a catalyst, typically a quaternary ammonium salt (Q⁺X⁻), which facilitates the transfer of the amine nucleophile from the aqueous phase to the organic phase where the alkylating agent (allyl chloride) resides. The catalytic cycle can be broadly described by the following steps:
The quaternary ammonium cation (Q⁺) pairs with the hydroxide (B78521) ion (OH⁻) from the aqueous phase and transfers it to the organic phase.
In the organic phase, the hydroxide ion deprotonates the methylamine, making it a more potent nucleophile.
The activated methylamine then reacts with allyl chloride in an Sₙ2 reaction to form N-allylmethylamine.
A second allylation occurs on the secondary amine to form this compound.
The catalyst cation (Q⁺) then transports the chloride ion (Cl⁻) back to the aqueous phase, completing the cycle.
This catalytic approach allows for high reaction rates and yields under mild conditions, making it an attractive method for the industrial production of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESLFUSXZBFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55553-13-4 | |
| Record name | Poly(methyldiallylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2062402 | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-01-3 | |
| Record name | Diallylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylmethylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |
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| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |
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| Record name | N-Methyldiallylamine | |
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| Record name | N-methyldiallylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIALLYLMETHYLAMINE | |
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Synthetic Methodologies for Diallylmethylamine and Its Derivatives
Quaternization Products
The synthesis of diallylbenzylmethylammonium chloride is achieved through the quaternization of this compound. This reaction involves the treatment of the tertiary amine, this compound, with benzyl (B1604629) chloride. In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of benzyl chloride. This nucleophilic substitution reaction results in the formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium (B1175870) cation, with the chloride ion acting as the counter-ion. The reaction is a standard Menshutkin reaction, a common method for preparing quaternary ammonium salts from tertiary amines and alkyl halides.
To enhance the lipophilicity of diallyl quaternary ammonium salt monomers while maintaining a high cationic charge density, one of the methyl groups on the quaternary ammonium nitrogen of diallyldimethylammonium chloride (DMDAAC) can be replaced with a longer alkyl chain. mdpi.comnih.gov This modification results in alkyl-substituted diallylmethyl quaternary ammonium salt monomers.
A direct and efficient strategy involves modifying the substituents on the quaternary ammonium nitrogen of DMDAAC. mdpi.com For instance, researchers have synthesized methyl propyl diallyl ammonium chloride (MPDAAC) and methyl amyl diallyl ammonium chloride (MADAAC) by replacing one methyl group with propyl and amyl groups, respectively. mdpi.comnih.gov The primary goal of this structural modification is to improve performance in lipophilic applications where traditional DMDAAC polymers may not be satisfactory. mdpi.com
The effect of the alkyl substituent structure on the homopolymerization activity of these monomers has been investigated through quantum chemical calculations and polymerization rate experiments. nih.gov Quantum chemistry simulations revealed that as the length of the substituted alkyl chain increases, there are only slight changes in the bond length and charge distribution of the monomer molecules. mdpi.com However, the steric hindrance introduced by the bulkier alkyl group plays a dominant role in the polymerization activity. nih.gov
Experimental measurements of homopolymerization using a dilatometer method showed that the polymerization activities were in the order of DMDAAC > MPDAAC > MADAAC. nih.gov This indicates that increasing the length of the alkyl substituent decreases the rate of polymerization. The activation energies for homopolymerization were determined, further supporting the observation that steric hindrance is the primary factor influencing polymerization activity, as the electronic effects of the substituents were not significant. nih.gov
Table 1: Activation Energies for Homopolymerization of Alkyl Substituted Diallylmethyl Quaternary Ammonium Salt Monomers
| Monomer | Substituent Alkyl Group | Activation Energy (Ea) (kJ/mol) |
| DMDAAC | Methyl | 96.70 |
| MPDAAC | Propyl | 97.25 |
| MADAAC | Amyl | 100.23 |
This table presents the activation energies for the homopolymerization of diallyldimethylammonium chloride (DMDAAC) and its alkyl-substituted derivatives, methyl propyl diallyl ammonium chloride (MPDAAC) and methyl amyl diallyl ammonium chloride (MADAAC), as determined by experimental studies. nih.gov
Polymerizable ionic liquids (PILs) are a class of materials that combine the characteristic properties of ionic liquids with the mechanical stability and processability of polymers. researchgate.netresearchgate.net Monomers derived from this compound can serve as precursors for creating such advanced materials. The synthesis of these monomers typically involves two main steps: the formation of a quaternary ammonium salt (an ionic liquid) from this compound, followed by the introduction of a polymerizable functional group.
A general strategy involves the quaternization of this compound with an alkyl halide that contains a functional group, such as a hydroxyl group. For example, this compound can be reacted with an omega-haloalcohol (e.g., 6-bromo-1-hexanol) to form a hydroxyl-functionalized diallylmethylammonium salt. researchgate.net This intermediate can then undergo esterification with a molecule containing a polymerizable moiety, such as methacryloyl chloride, to yield the final polymerizable ionic liquid monomer. researchgate.netresearchgate.net This approach allows for the incorporation of polymerizable groups like acrylates or methacrylates into the ionic liquid structure. mdpi.com
Another approach to creating polymers with ionic liquid characteristics from diallylamine (B93489) derivatives involves post-polymerization modification. For example, poly(diallyldimethylammonium chloride) (PDADMAC), a widely used cationic polyelectrolyte, can be used as a macromolecular precursor. rsc.org Through an anion exchange reaction, the chloride anions in the polymer backbone can be replaced with other anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻). rsc.org This conversion transforms the conventional polyelectrolyte into a poly(ionic liquid), altering its properties significantly. This method has been used to synthesize poly(ionic liquid)-b-polystyrene block copolymers, which have applications in creating self-standing ionogel membranes for devices like sodium batteries. rsc.org
Polymerization Science of Diallylmethylamine
Cyclopolymerization Mechanisms
Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an alternating intramolecular and intermolecular addition, resulting in a polymer with cyclic repeating units. kpi.uatsijournals.com For diallylmethylamine, this mechanism is crucial for forming linear, non-crosslinked polymers. tsijournals.com The proximity of the two allyl groups on the nitrogen atom facilitates this cyclization process. tsijournals.com While both five- and six-membered rings are theoretically possible, studies have shown that the formation of five-membered pyrrolidine (B122466) rings is often kinetically favored. kpi.uatsijournals.com
Radical Cyclopolymerization
Radical polymerization is a common method for polymerizing this compound and its derivatives. ucl.ac.uk The process is initiated by radical initiators, which generate free radicals that then react with the this compound monomer to start the polymerization chain. kpi.uaucl.ac.uk
The cyclopolymerization of diallylamine (B93489) derivatives was notably advanced by the work of George Butler, who established that diallyl quaternary ammonium (B1175870) salts could be polymerized to form water-soluble, linear polymers through an intra-intermolecular mechanism. kpi.uatsijournals.comkfupm.edu.sa This technique, often referred to as Butler's cyclopolymerization, has been widely applied to various diallylammonium salts, including those of this compound. researchgate.netnih.govresearchgate.netcovenantuniversity.edu.ng The process involves a free radical mechanism where the growing polymer chain adds to one of the allyl groups of a monomer, followed by an intramolecular cyclization to form a five- or six-membered ring, and then an intermolecular addition to another monomer continues the chain growth. kpi.ua
A significant challenge in the polymerization of diallylamine monomers is the tendency to form low-molecular-weight oligomers due to degradative chain transfer. researchgate.net However, research has demonstrated that conducting the polymerization in the presence of an acid, which protonates the amine nitrogen, can lead to the formation of high-molecular-weight polymers. researchgate.netresearchgate.netresearchgate.net The protonation of the this compound monomer is a key condition for decreasing the competitiveness of the chain transfer reaction. researchgate.net For instance, the polymerization of N,N-diallyl-N-methylamine in an aqueous solution with an equimolar amount of trifluoroacetic acid has been shown to produce high-molecular-weight poly(N,N-diallyl-N-methylamine). researchgate.netresearchgate.net In these systems, the monomer molecules exist in a protonated form, which alters the reaction kinetics in favor of polymer chain propagation. researchgate.netresearchgate.netresearchgate.net
Table 1: Effect of Protonation on this compound Polymerization
| Monomer System | Polymerization Conditions | Result |
|---|---|---|
| This compound | Standard radical polymerization | Low-molecular-weight oligomers researchgate.net |
Chain transfer is a reaction that can terminate a growing polymer chain and initiate a new one. In the polymerization of diallyl monomers, a significant issue is degradative chain transfer. researchgate.net This occurs when a growing polymer radical abstracts an α-hydrogen atom from an allyl group of a monomer molecule. researchgate.net This results in a stable, less reactive allylic radical that is slow to reinitiate polymerization, leading to low polymerization rates and the formation of short polymer chains. researchgate.net
However, in the presence of protonation, the degradative chain transfer mechanism can be transformed into an effective chain transfer. researchgate.netresearchgate.netresearchgate.net In this scenario, the transfer radical can efficiently reinitiate polymerization. researchgate.netmdpi.com This transformation is a crucial factor in achieving high-molecular-weight polymers from this compound. researchgate.netresearchgate.netresearchgate.net The protonated diallyl transfer radical can undergo intramolecular cyclization to form a chain propagation radical. mdpi.com
In radical polymerization, chain termination typically occurs through bimolecular reactions, where two growing polymer radicals react with each other to form a non-reactive "dead" polymer chain. taylorandfrancis.commdpi.comwikipedia.org This can happen through two primary mechanisms: combination (or coupling), where the two radicals combine to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. taylorandfrancis.com Studies on the radical polymerization of protonated this compound have established that the chain termination process is indeed bimolecular. researchgate.netresearchgate.netresearchgate.net The establishment of a bimolecular termination mechanism is significant because it suggests the absence or suppression of degradative chain transfer to the monomer, which is a key factor for successful polymerization of diallylamine-type monomers. researchgate.net
Photoinduced Radical Polymerization
Photoinduced radical polymerization, or photopolymerization, is another method used for the polymerization of this compound. ucl.ac.ukresearchgate.netosti.gov This technique utilizes light to generate the initial radical species, often in the presence of a photoinitiator. mdpi.comrsc.org Photoinduced polymerization offers several advantages, including spatial and temporal control over the initiation process and the ability to perform polymerization at ambient temperatures. nih.gov
The synthesis of high-molecular-weight poly(N,N-diallyl-N-methylamine) has been successfully achieved through photoinduced radical polymerization at 21°C in an aqueous solution containing an equimolar amount of trifluoroacetic acid. researchgate.netresearchgate.net This demonstrates that, similar to thermal initiation, photoinitiation in a protonated system is an effective strategy for polymerizing this compound. researchgate.net The resulting polymers can be processed into materials like free-standing membranes with good thermal and mechanical properties. ucl.ac.ukosti.gov
Table 2: Research Findings on this compound Polymerization
| Polymerization Method | Key Finding | Reference |
|---|---|---|
| Radical Cyclopolymerization | Forms linear polymers with cyclic repeating units. | kpi.uatsijournals.com |
| Butler's Cyclopolymerization | Enables synthesis of water-soluble, linear polymers from diallylammonium salts. | kpi.uaresearchgate.netnih.gov |
| Protonated Radical Polymerization | Leads to high-molecular-weight polymers by suppressing degradative chain transfer. | researchgate.netresearchgate.netresearchgate.net |
Copolymerization Studies of this compound
This compound (DAMA) exhibits notable reactivity in copolymerization, a process where it is polymerized with one or more different types of monomers. This results in the formation of copolymers with properties that are distinct from their constituent homopolymers. The inclusion of DAMA into a polymer chain can introduce specific functionalities, influencing the final characteristics of the material. Research in this area has explored the synthesis and properties of various DAMA-based copolymers, with a focus on their structural attributes and potential applications.
This compound-based Copolymers
The synthesis of copolymers incorporating this compound allows for the creation of macromolecules with tailored properties. By selecting appropriate comonomers, researchers can modulate the chemical and physical characteristics of the resulting polymer.
A novel random copolymer containing this compound and N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide units has been synthesized. researchgate.netnih.govcovenantuniversity.edu.ng This synthesis was achieved using Butler's cyclopolymerization technique, resulting in a copolymer with a 1:1 molar ratio of the two monomer units. researchgate.netnih.govcovenantuniversity.edu.ng The resulting polymer, a this compound-based cyclopolymer, was developed for applications such as corrosion inhibition in acidic environments. researchgate.netnih.govcovenantuniversity.edu.ng
The combination of these two monomers into a single polymer chain creates a material with unique properties derived from both components. The this compound units contribute their specific chemical functionalities, while the N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide units introduce quaternary ammonium groups, which are known to be effective in various applications, including as corrosion inhibitors. researchgate.netnih.govcovenantuniversity.edu.ngscispace.comacs.org
The synthesis and characterization of this copolymer have been documented, providing insights into its structural and functional properties. researchgate.netnih.govcovenantuniversity.edu.ng The research highlights the potential of combining different diallyl-based monomers to create advanced polymeric materials. researchgate.netnih.govcovenantuniversity.edu.ng
Table 1: Synthesis and Composition of this compound Copolymer
| Copolymer Component | Molar Ratio | Polymerization Technique | Reference |
|---|---|---|---|
| This compound | 1 | Butler's Cyclopolymerization | researchgate.netnih.govcovenantuniversity.edu.ng |
| N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide | 1 |
This compound hydrochloride (DAMA-HCl) can be copolymerized with sulfur dioxide (SO₂). epo.orggoogle.comgoogle.com This reaction produces a water-soluble copolymer. epo.orggoogle.com The copolymerization is typically carried out in a polar solvent, with water being a particularly suitable medium due to its influence on polymerization reactivity and safety. google.com The process often involves the use of a radical polymerization initiator. epo.orggoogle.comgoogle.com
Studies have shown that the molar ratio of the diallylamine hydrochloride to sulfur dioxide in the resulting copolymer is often close to 1:1. epo.org The properties of the copolymer, including its molecular weight, can be influenced by the reaction conditions. epo.orggoogle.com This type of copolymer has been the subject of research focusing on its synthesis and characterization. epo.orggoogle.comgoogle.comresearchgate.net
Table 2: Copolymerization of this compound Hydrochloride and Sulfur Dioxide
| Monomer 1 | Monomer 2 | Typical Molar Ratio (Monomer 1:Monomer 2) | Solvent | Reference |
|---|---|---|---|---|
| This compound Hydrochloride (DAMA-HCl) | Sulfur Dioxide (SO₂) | ~1:1 | Polar solvents (e.g., water) | epo.orggoogle.comgoogle.com |
Control of Molecular Weight in Copolymerization
Controlling the molecular weight of copolymers is a critical aspect of polymer synthesis, as it directly impacts the material's physical and mechanical properties. In the copolymerization of diallylamines, including this compound, with sulfur dioxide, it has been observed that conventional methods often yield copolymers with low molecular weights. epo.orggoogle.comgoogle.com
Research has demonstrated that the molecular weight of the resulting copolymer can be controlled by adjusting the reaction conditions. epo.orggoogle.com For instance, in the copolymerization of diallylamines and sulfur dioxide, the addition of an acid to the reaction mixture has been shown to increase the molecular weight of the final product. epo.orggoogle.com The type and amount of acid used can be selected to achieve a desired molecular weight range. epo.org This method provides a means to produce higher molecular weight copolymers than what is typically achievable through conventional processes. epo.orggoogle.com
The ability to control the molecular weight is essential for tailoring the properties of the copolymer for specific applications. For example, higher molecular weight polymers may exhibit enhanced mechanical strength and thermal stability. researchgate.net The weight average molecular weight of diallylamine and sulfur dioxide copolymers can range from 2,800 to 200,000 g/mol , as determined by gel permeation chromatography (GPC). google.comgoogle.com
Polymer Characterization Methodologies
The characterization of polymers is essential for understanding their structure, composition, and properties. A variety of analytical techniques are employed to investigate the characteristics of this compound-based copolymers.
Spectroscopic methods are powerful tools for the structural elucidation of polymers. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), are commonly used to characterize this compound copolymers. researchgate.netnih.govcovenantuniversity.edu.ngresearchgate.net
FTIR spectroscopy provides information about the functional groups present in the polymer. researchgate.netnih.govcovenantuniversity.edu.ng By analyzing the absorption bands in the infrared spectrum, it is possible to confirm the incorporation of the different monomer units into the copolymer chain. researchgate.net
¹H NMR spectroscopy offers detailed information about the chemical environment of the protons in the polymer structure. researchgate.netnih.govcovenantuniversity.edu.ng This technique can be used to confirm the structure of the copolymer and to determine the relative amounts of the different monomer units. researchgate.net For example, in the case of the copolymer of this compound and N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide, ¹H NMR was used to confirm the 1:1 ratio of the monomer units. researchgate.netnih.govcovenantuniversity.edu.ng
These spectroscopic techniques, often used in conjunction with other analytical methods like elemental analysis, provide a comprehensive understanding of the structure and composition of this compound-based copolymers. researchgate.netnih.govcovenantuniversity.edu.ng
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In the context of this compound polymerization, it serves to confirm the structure and composition of both the monomer and the resulting polymer. google.comresearchgate.netresearchgate.netnih.gov This analytical method provides the percentage of elements such as carbon (C), hydrogen (H), nitrogen (N), and in the case of its salts, other elements like fluorine (F). google.com
The data obtained from elemental analysis are compared with the theoretically calculated values for the expected molecular formula. A close correlation between the found and calculated percentages validates the successful synthesis and purity of the intended chemical structure. For instance, in the synthesis of poly(N,N-diallyl-N-methylammonium trifluoroacetate), elemental analysis is crucial to confirm that one monomeric unit of the polysalt contains one molecule of trifluoroacetic acid (TFA). google.com
Below is a table presenting the elemental analysis data for this compound trifluoroacetate (B77799) (DAMA · TFA), a salt of this compound. The calculated values are based on the molecular formula C₉H₁₄NO₂F₃, and the "found" values are the results obtained from experimental analysis. google.com
Table 1: Elemental Analysis of this compound Trifluoroacetate (DAMA · TFA)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 48.00 | 47.75 |
| Hydrogen (H) | 6.22 | 6.08 |
| Nitrogen (N) | 6.22 | 6.79 |
This table was generated based on data from a study on polydiallylamines. google.com
The degree of alkylation in modified this compound polymers can also be determined through elemental analysis. google.com By analyzing the elemental composition, researchers can quantify the extent to which functional groups have been added to the polymer chain.
Hydrodynamic and Dynamic Light Scattering Methods
Hydrodynamic and dynamic light scattering (DLS) methods are powerful techniques for characterizing the properties of polymers in solution. researchgate.net These methods provide insights into the molecular mass, hydrodynamic parameters, and size distribution of polymer particles. researchgate.netusp.org
Hydrodynamic Methods
Hydrodynamic methods investigate the behavior of polymers in solution under flow, which is influenced by their size, shape, and interactions with the solvent. mdpi.com For polymers of this compound, these studies are often conducted in salt solutions, such as 1.0 mol/L NaCl, to screen electrostatic interactions and allow for the determination of intrinsic properties. researchgate.net
Research has shown that the hydrodynamic properties of poly(this compound) in a 1.0 mol/L NaCl solution are independent of the synthesis method and the structure of the terminal groups when the molecular mass is above 8 × 10³. researchgate.net This finding allows for the application of established scaling relationships for diallylammonium polymers to determine the molecular mass, regardless of the specific preparation method. researchgate.net The study of hydrodynamic behavior has been used to compare different members of the polydiallylamine series, including quaternary poly(diallyldimethylammonium chloride) and tertiary poly(diallylmethylammonium trifluoroacetate). researchgate.net
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. usp.orghoriba.com The method is based on the principle of Brownian motion; smaller particles move faster than larger ones. usp.org By analyzing the time-dependent fluctuations in the intensity of scattered light from the moving particles, the diffusion coefficient can be determined. usp.org The Stokes-Einstein equation then relates the diffusion coefficient to the hydrodynamic diameter of the particles. usp.org
DLS is employed to determine the average hydrodynamic particle size and the breadth of the size distribution of submicron particles. usp.org For poly(this compound), DLS is used to ascertain the molecular mass and other hydrodynamic parameters of the macromolecules. researchgate.net The technique is particularly useful for characterizing polymers intended for applications where particle size is a critical parameter. researchgate.netucd.ie
The table below presents data obtained from a study that utilized hydrodynamic and light scattering methods to characterize poly(diallylamine) derivatives.
Table 2: Molecular and Hydrodynamic Characteristics of a Poly(diallylamine) Derivative
| Parameter | Value |
|---|---|
| Weighted Mean Degree of Polymerization (n) | 107-308 |
| Weighted Mean Molecular Mass ( g/mol ) | 24000-65000 |
This table was generated based on data for polydiallylamines. google.com
The combination of hydrodynamic and dynamic light scattering methods provides a comprehensive understanding of the solution properties of this compound-based polymers, which is essential for tailoring their structure and function for specific applications. researchgate.netresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Diallylmethylamine
Nucleophilic Reactivity of the Amine Moiety
The nitrogen atom in diallylmethylamine possesses a lone pair of electrons, making it a potent nucleophile. cymitquimica.com This characteristic allows it to react with a variety of electrophilic compounds. A primary example of this reactivity is in quaternization reactions, where the amine attacks an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. sigmaaldrich.com This process is fundamental in the synthesis of various monomers and functionalized molecules. sigmaaldrich.com
For instance, this compound can be used to synthesize diallyldimethylammonium iodide, diallylethylmethylammonium bromide, and diallylbenzylmethylammonium chloride through reactions with methyl iodide, ethyl bromide, and benzyl (B1604629) chloride, respectively. sigmaaldrich.com Beyond simple alkyl halides, the nucleophilicity of this compound is harnessed in more complex substitutions. It has been used to functionalize brominated polymers, such as poly(phenylene oxide) (PPO), where the amine displaces bromide ions to form quaternized PPO-diallylmethylamine bromide. mdpi.com This reaction is typically carried out over an extended period to ensure complete substitution. mdpi.com The amine also participates in the ring-opening of epoxides, a reaction employed to prepare cardanol-derived ammonium surfactants. mdpi.com
| Reactant (Electrophile) | Product Type | Application/Reference |
| Methyl Iodide | Quaternary Ammonium Salt | Monomer Synthesis sigmaaldrich.com |
| Ethyl Bromide | Quaternary Ammonium Salt | Monomer Synthesis sigmaaldrich.com |
| Benzyl Chloride | Quaternary Ammonium Salt | Monomer Synthesis sigmaaldrich.com |
| Brominated PPO | Quaternized Polymer | Anion Exchange Membranes mdpi.com |
| Epoxides | Hydroxy Ammonium Surfactant | Surfactant Synthesis mdpi.com |
This table showcases examples of electrophiles that react with this compound, demonstrating the nucleophilic character of its amine moiety.
**4.2. Reactions of the Allyl Groups
The two allyl groups in this compound contain unactivated carbon-carbon double bonds, which are key to another facet of its reactivity, including cycloadditions and hydroboration.
The carbon-carbon double bonds within this compound are considered "unactivated" because they lack adjacent electron-withdrawing or -donating groups that would typically facilitate cycloaddition reactions. acs.org The photochemical [2+2] cycloaddition of such unactivated olefins is a powerful but challenging transformation. The primary method for this is the Kochi-Salomon reaction, which traditionally uses a catalytic amount of copper(I) triflate (Cu(I)OTf) and irradiation with 254 nm light. acs.org
Historically, the Kochi-Salomon reaction has been incompatible with Lewis basic functional groups like amines, which can coordinate to and deactivate the copper catalyst. acs.org However, recent advancements have led to the development of an amine-tolerant reaction system that operates under aqueous conditions using common Cu(II) salts and mineral acids. acs.org This modified approach allows for the intramolecular [2+2] photocycloaddition of diallylamines. Applying this to this compound would be expected to yield a methylated 3-azabicyclo[3.2.0]heptane, a valuable scaffold in medicinal chemistry. acs.org This development significantly broadens the synthetic utility of the cycloaddition for creating complex, amine-containing carbocycles. acs.org
The allyl groups of this compound readily undergo hydroboration, a two-step process that results in the formation of an alcohol. wikipedia.org In the first step, a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bonds. masterorganicchemistry.com This addition is regioselective, proceeding in an anti-Markovnikov fashion, where the boron atom attaches to the terminal, less-substituted carbon of the allyl group, and a hydrogen atom adds to the internal carbon. wikipedia.orgdoubtnut.com The reaction is also stereospecific, with the boron and hydrogen adding to the same face of the double bond (syn-addition). wikipedia.orglibretexts.org
Given that this compound has two double bonds, the reaction consumes two equivalents of the borane reagent, leading to a dialkylborane intermediate. In the second step, this intermediate is oxidized, typically using a solution of hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com This replaces the carbon-boron bonds with carbon-hydroxyl (C-OH) bonds with retention of stereochemistry. masterorganicchemistry.com The final product of the hydroboration-oxidation of this compound is N-methyl-bis(3-hydroxypropyl)amine. To prevent potential complications from the reaction of the Lewis acidic borane with the Lewis basic amine, the amine group may be protected or a bulky borane reagent such as disiamylborane (B86530) can be used, which also helps prevent further reactions. libretexts.org
| Step | Reagents | Intermediate/Product | Key Features |
| 1. Hydroboration | Borane (BH₃·THF) | Dialkylborane | Anti-Markovnikov, Syn-addition wikipedia.orglibretexts.org |
| 2. Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | N-methyl-bis(3-hydroxypropyl)amine | C-B bond replaced by C-OH bond masterorganicchemistry.com |
This table outlines the two-step hydroboration-oxidation of this compound.
**4.3. Acid-Base Chemistry and Protonation Effects
The tertiary amine in this compound can be readily protonated by acids, a process that profoundly influences its reactivity, particularly in the context of polymerization.
The radical polymerization of allyl monomers like this compound is notoriously difficult, often resulting in only low-molecular-weight oligomers. researchgate.netgoogle.com This is due to a highly efficient side reaction known as "degradative chain transfer," where a propagating radical abstracts an α-hydrogen atom from an unreacted monomer molecule. researchgate.net This terminates the growing polymer chain and creates a stable, less reactive allyl radical, hindering the formation of long polymer chains. researchgate.net
Research has shown that this limitation can be overcome by ensuring the monomer exists in its protonated form during polymerization. researchgate.netresearchgate.net Protonating the nitrogen atom with an acid, such as trifluoroacetic acid to form N,N-diallyl-N-methylammonium trifluoroacetate (B77799), fundamentally alters the reaction mechanism. researchgate.netresearchgate.net In the protonated state, the degradative chain transfer reaction is suppressed. google.com Instead, the process shifts to an "effective chain transfer" mechanism, which allows for the synthesis of high-molecular-weight polymers. researchgate.netresearchgate.net The use of equimolar salts of this compound ensures that the monomer molecules are fully protonated in the polymerizing system, which is a necessary condition for decreasing the competitiveness of degradative chain transfer. researchgate.net This strategy has enabled the controllable synthesis of high-molecular-weight poly(this compound) salts. researchgate.net
The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated. organicchemistrydata.org While a specific, experimentally determined pKa for this compound is not widely reported, its value can be estimated through computational studies and by comparison with structurally similar amines. srce.hryuntsg.com
Computational models for estimating amine pKa values are often based on quantum chemical calculations that determine properties like partial atomic charges on the nitrogen and adjacent hydrogen atoms in the protonated form, or the molecular electrostatic potential (MEP). srce.hrnih.gov These methods have been successfully applied to large sets of primary, secondary, and tertiary amines. srce.hrresearchgate.net
| Compound | Structure | Amine Type | Experimental pKa (in H₂O) |
| Allylamine (B125299) | CH₂=CHCH₂NH₂ | Primary | 9.49 researchgate.net |
| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 researchgate.net |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |
| This compound | (CH₂=CHCH₂)₂NCH₃ | Tertiary | Est. 9.5 - 10.5 |
This table presents the pKa values of related amines to provide context for estimating the basicity of this compound.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. By modeling molecular structures, transition states, and reaction pathways, these theoretical approaches provide insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and semi-empirical calculations have been instrumental in understanding the reactivity of this compound, particularly in polymerization reactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been effectively applied to simulate the reaction mechanisms of this compound, providing detailed information on transition states and energy barriers for competing reaction pathways. DFT calculations are essential for analyzing the geometry and spectrum of interaction models involving this compound derivatives. rsc.org
A significant area of study has been the cyclopolymerization of N-methyl-N,N-diallylamine (this compound). acs.org DFT has been used to model the cyclization reactions, successfully reproducing and explaining experimentally observed regioselectivity through the analysis of steric and electronic factors. acs.org For instance, calculations have determined the activation energies for the cyclization of model compounds, showing how substituents can influence the reaction barriers. acs.org The activation energy for the cyclization of a model compound representing N-methyl-N,N-diallylamine was calculated to be 5.41 kcal/mol. acs.org Further theoretical studies have focused on the factors that control the rates of cyclization of radical intermediates from diallylamine (B93489) and its protonated forms. google.de
In the context of materials science, DFT has been employed to study this compound-based cyclopolymers used for corrosion mitigation. semanticscholar.org These studies analyze the molecular geometry and electronic structure of the polymer, providing insights into its interaction with metal surfaces. researchgate.net
| Model Compound | Reaction | Activation Energy (kcal/mol) |
| Model for N-methyl-N,N-diallylamine | Cyclization | 5.41 |
| Model for N-methyl-N-allyl-2-(methoxycarbonyl)allylamine | Cyclization | 8.68 |
| Model for N-methyl-N-methallyl-2-(methoxycarbonyl)allylamine | Cyclization | 11.59 |
This table presents DFT-calculated activation energies for the cyclization reactions of model compounds related to this compound, demonstrating the effect of substituents on the reaction barrier. acs.org
Semi-Empirical Quantum Chemical Calculations (e.g., MNDO-PM3)
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from empirical data to simplify calculations. wikipedia.org These methods, such as MNDO-PM3 (Modified Neglect of Diatomic Overlap, Parametric Model 3), are significantly faster than ab initio calculations, making them suitable for studying large molecular systems like those involved in polymerization. wikipedia.orgresearchgate.net
The MNDO-PM3 method has been extensively used to investigate the radical polymerization of diallylamine monomers, including this compound. researchgate.netresearchgate.net Researchers have chosen this approach because it provides a good balance between computational cost and accuracy for studying reaction mechanisms in large chemical systems with open electron shells, especially when solvation effects are considered. researchgate.net The primary focus of these studies has been to understand the competition between the desired chain propagation reaction and the undesired degradative chain transfer to the monomer, which typically leads to low-molecular-weight oligomers. researchgate.netresearchgate.net
Calculations using the MNDO-PM3 method have been performed to model the potential energy profiles of these competing reactions for this compound and its protonated and quaternary forms. cas.czresearchgate.net These studies have shown that the protonation of the amine is a crucial condition for reducing the competitiveness of the chain transfer reaction, thereby enabling the synthesis of high-molecular-weight polymers. researchgate.netresearchgate.net
Potential Energy Profiles of Radical Reactions
The study of potential energy profiles provides quantitative data on the energy changes that occur during a chemical reaction, including the heights of energy barriers (activation energies) and the energies of intermediates and products. For the radical polymerization of this compound, computational methods have been used to calculate the potential energy profiles for the key competing reactions:
Chain Propagation: The addition of a growing polymer radical to the double bond of a monomer molecule. researchgate.net
Chain Transfer: The abstraction of an α-hydrogen atom from an allyl group on the monomer by the radical, which forms a stable, less reactive allyl radical and terminates the chain growth (degradative chain transfer). researchgate.netresearchgate.net
Semi-empirical calculations (MNDO-PM3) have been employed to compute these potential energy profiles for this compound (DAMA) and its protonated forms. researchgate.netresearchgate.net The results consistently show that protonation of the nitrogen atom leads to an increase in the activation energy for the α-hydrogen abstraction (chain transfer). cas.cz This effect diminishes the rate of the degradative chain transfer reaction, allowing the chain propagation reaction to become more favorable. researchgate.net This theoretical finding was fundamental in developing a strategy to synthesize high-molecular-weight polymers from this compound by conducting the polymerization under acidic conditions where the monomer exists in its protonated form. researchgate.netresearchgate.net The transformation of degradative chain transfer into an effective chain transfer is a key outcome revealed by these potential energy profile studies. researchgate.net
| Reactant Form | Competing Reaction | Effect of Protonation on Activation Energy |
| This compound (Neutral) | α-Hydrogen Abstraction | Lower activation energy |
| This compound (Protonated) | α-Hydrogen Abstraction | Increased activation energy |
| This compound (Neutral vs. Protonated) | Chain Propagation vs. Chain Transfer | Protonation makes propagation more competitive |
This table summarizes the qualitative findings from potential energy profile studies on the radical reactions of this compound, based on semi-empirical calculations. researchgate.netresearchgate.netcas.cz
Frontier Molecular Orbital Analysis (EHOMO, ELUMO, ΔE)
Frontier Molecular Orbital (FMO) theory is a model used to describe chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. acs.org The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity. acs.org
In the context of this compound, FMO analysis has been applied to understand the behavior of its derivatives, particularly in applications like corrosion inhibition. semanticscholar.org For this compound-based polymers used as corrosion inhibitors, DFT calculations are used to determine the FMO parameters. nih.gov A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption onto the metal surface. mdpi.com Conversely, a lower ELUMO value indicates a greater ability to accept electrons from the metal surface. researchgate.net
The adsorption of these polymer molecules onto a metal surface is a key part of the inhibition mechanism, as it forms a protective barrier. researchgate.net FMO analysis helps to elucidate this donor-acceptor relationship between the inhibitor molecule and the metal. nih.gov For example, in one study, the HOMO and LUMO of a copolymer derived from pyrrole (B145914) and a diallyl compound were found to be concentrated on the pyrrole ring, identifying it as the active site for adsorption. acs.org
| Compound/System | Parameter | Significance in Reactivity |
| This compound Derivatives | EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ability to donate electrons; higher values favor adsorption on metal surfaces. nih.govmdpi.com |
| This compound Derivatives | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability to accept electrons; lower values favor adsorption. researchgate.netacs.org |
| This compound Derivatives | ΔE (HOMO-LUMO Energy Gap) | Indicates chemical stability and overall reactivity. acs.org |
This table describes the significance of Frontier Molecular Orbital parameters in understanding the chemical reactivity of this compound-based systems. semanticscholar.org
Applications of Diallylmethylamine and Its Polymers in Advanced Materials
Corrosion Inhibition Formulations
The protection of metals, especially steel, from acidic corrosion is a critical concern in industrial processes such as oil well acidizing. researchgate.netacs.org this compound-based polymers have emerged as effective corrosion inhibitors in these harsh environments.
This compound-based Cyclopolymers as Corrosion Inhibitors
Researchers have synthesized novel copolymers using this compound through a process known as Butler's cyclopolymerization. researchgate.netcovenantuniversity.edu.ngnih.gov One such example is a random copolymer containing this compound and N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide units in a 1:1 ratio. researchgate.netcovenantuniversity.edu.ngnih.gov This this compound-based cyclopolymer was specifically tested as a corrosion inhibitor for low carbon steel submerged in a 15% hydrochloric acid (HCl) solution, simulating conditions found in industrial acidizing operations. researchgate.netcovenantuniversity.edu.ngnih.gov
The effectiveness of the polymer was evaluated using various techniques, including weight loss measurements and electrochemical methods. researchgate.netcovenantuniversity.edu.ng Results indicated that the polymer is an effective inhibitor, particularly at elevated temperatures. researchgate.netcovenantuniversity.edu.ngnih.gov The inhibition efficiency was found to increase with the inhibitor's concentration, reaching an optimal level at 500 ppm. covenantuniversity.edu.ng Beyond this concentration, the efficiency was observed to decrease slightly. covenantuniversity.edu.ng At its optimum concentration, the polymer achieved an inhibition efficiency of up to 87% at high temperatures. covenantuniversity.edu.ng
Table 1: Inhibition Efficiency of this compound-based Cyclopolymer (Polymer 4) on Low Carbon Steel in 15% HCl
| Concentration (ppm) | Inhibition Efficiency (%) from EIS at 25°C |
|---|---|
| 50 | - |
| 100 | - |
| 300 | - |
| 500 | 82.19 covenantuniversity.edu.ng |
| 700 | - |
Data derived from electrochemical impedance spectroscopy (EIS) studies. The study noted the effect order for concentration as: 500ppm > 700 ppm > 300 ppm > 100 ppm > 50 ppm. covenantuniversity.edu.ng
Adsorption Mechanisms on Metal Surfaces (Chemisorption, Physisorption)
Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. researchgate.neticrc.ac.ir This adsorption process can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface, such as van der Waals forces or hydrogen bonds. ijcsi.pro
Chemisorption involves stronger interactions, where a chemical bond is formed through charge sharing or charge transfer between the inhibitor molecules and the metal's vacant d-orbitals. icrc.ac.irijcsi.pro
In the case of the this compound-based cyclopolymer, studies indicate that its corrosion mitigation effect is achieved through a chemisorption mechanism. researchgate.netcovenantuniversity.edu.ngnih.gov The adsorption characteristics of the polymer on the steel surface were found to be best described by the Langmuir and the El-Awady et al. kinetic-thermodynamic adsorption isotherms. researchgate.netcovenantuniversity.edu.ngnih.gov The Langmuir model suggests the formation of a monolayer of inhibitor molecules on the metal surface. nih.gov The value of the standard free energy of adsorption (ΔG°ₐₒₛ) for a related inhibitor was found to be –40.19 kJ mol⁻¹, which indicates a strong interaction involving both physisorption and chemisorption. nih.gov The presence of heteroatoms like nitrogen in the polymer's structure is crucial for this process, as they can donate lone pair electrons to the d-orbitals of iron, facilitating strong adsorption. researchgate.net
Synergistic Effects with Additives (e.g., Iodide Ions)
The protective capability of this compound-based polymers can be significantly enhanced by the addition of small quantities of certain substances, a phenomenon known as synergism. researchgate.net Iodide ions (I⁻), typically from potassium iodide (KI), have been shown to have a powerful synergistic effect. researchgate.netcovenantuniversity.edu.ngnih.gov
When a minute amount of KI (e.g., 1 mM) is added to the corrosive solution containing the this compound cyclopolymer (e.g., 500 ppm), the inhibition efficiency dramatically increases. researchgate.netcovenantuniversity.edu.ngnih.gov Research shows that a mixture of 500 ppm of the polymer and 1 mM KI achieved an inhibition efficiency of 92.99% at 25°C. researchgate.netcovenantuniversity.edu.ngnih.gov This enhancement is attributed to a cooperative co-adsorption process. covenantuniversity.edu.ng The larger iodide ions first adsorb onto the steel surface, creating a negatively charged layer which then facilitates the increased adsorption of the positively charged polymer cations. covenantuniversity.edu.ngmdpi.com X-ray photoelectron spectroscopy (XPS) results revealed that in the system containing KI, the polymer molecules adsorb onto a layer of triiodide (I₃⁻) and pentaiodide (I₅⁻) ions. researchgate.netcovenantuniversity.edu.ngnih.gov This creates a thicker, more stable protective film than the polymer alone can form. covenantuniversity.edu.ng
Table 2: Synergistic Effect of Iodide Ions on Inhibition Efficiency
| Inhibitor System | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|
| 500 ppm Polymer 4 | Elevated | up to 87 covenantuniversity.edu.ng |
| 500 ppm Polymer 4 + 1 mM KI | 25 | 92.99 researchgate.netcovenantuniversity.edu.ngnih.gov |
| 50 ppm Inhibitor 8b + 2 mmol KI | 60 | ~100 (after 24h) nih.gov |
Data from studies on a this compound-based cyclopolymer (Polymer 4) and another cationic polymer (Inhibitor 8b) to illustrate the powerful synergistic effect of KI. researchgate.netcovenantuniversity.edu.ngnih.govnih.gov
Surface Analysis Techniques in Corrosion Studies
To verify the formation of a protective film and understand the surface morphology after corrosion tests, several advanced surface analysis techniques are employed. researchgate.netcovenantuniversity.edu.ngnih.gov These methods provide visual and compositional evidence of the inhibitor's adsorption on the metal surface. researchgate.netacs.org
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, allowing for a visual comparison between an uninhibited surface (which appears rough and damaged by acid) and an inhibited surface (which is significantly smoother, indicating protection). researchgate.netcovenantuniversity.edu.ng
Atomic Force Microscopy (AFM): Offers three-dimensional topographical information at a very high resolution, quantifying surface roughness. researchgate.netcovenantuniversity.edu.ng Studies show a significant decrease in surface roughness for steel treated with the this compound polymer inhibitor compared to steel exposed to the acid alone. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDAX or EDS): This technique is often coupled with SEM and provides elemental analysis of the surface. researchgate.netcovenantuniversity.edu.ng It can confirm the presence of elements from the inhibitor (like Nitrogen and Carbon) on the steel surface, providing direct evidence of adsorption. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of those elements on the surface. researchgate.netcovenantuniversity.edu.ng XPS analysis has been crucial in confirming that in uninhibited solutions, corrosion products consist of chlorides, carbonates, oxides, and hydroxides. researchgate.netcovenantuniversity.edu.ngnih.gov In systems with the polymer and KI, XPS confirms the presence of iodine species (triiodide and pentaiodide), substantiating the synergistic adsorption mechanism. researchgate.netcovenantuniversity.edu.ngnih.gov
Polymer Science and Engineering
The unique chemical structure of this compound and its derivatives also makes them candidates for applications in polymer science and engineering, such as in the development of membranes for energy devices.
Proton Exchange Membranes (PEMs) in Fuel Cells
Proton exchange membranes (PEMs) are a critical component of fuel cells, responsible for transporting protons from the anode to the cathode while preventing the passage of fuel and electrons. mdpi.comrsc.org An ideal PEM must possess high proton conductivity, low electronic conductivity, good mechanical strength, and high chemical and thermal stability. mdpi.comrsc.org
While research directly on this compound for PEMs is not widely published, studies on structurally related diallyl ammonium (B1175870) compounds show their potential in this area. A patent application describes a protic ionic liquid based on a diallyl ammonium cation for use in proton-exchange membranes, highlighting its potential for clean energy applications. epo.org Furthermore, poly(diallyldimethylammonium chloride), a polymer derivative of diallylamine (B93489), has been blended with poly(vinyl alcohol) to create anion-exchange membranes for alkaline fuel cells. sciopen.com These membranes, when modified, have shown promising power densities in H₂/O₂ fuel cell systems. sciopen.com These examples suggest that the diallyl structure, a core feature of this compound, provides a versatile backbone for creating polymers suitable for the demanding environment of a fuel cell.
Protic Poly(ionic liquid)s
Researchers have synthesized protic poly(ionic liquid)s based on poly(diallylmethylammonium) (PolyDAMAH) cations. rsc.orgrsc.org The synthesis typically involves a three-step process: first, the this compound (DAMA) base is protonated via an acid-base reaction with an acid like hydrochloric acid (HCl) to form the protic ionic liquid monomer, diallylmethylammonium chloride (DAMAH+Cl−). rsc.orgrsc.org This is followed by radical polymerization of the monomer, and finally, anion exchange to introduce other counter-anions. rsc.orgrsc.org
For instance, a family of PFSA-free protic poly(ionic liquid)s has been developed using cationic poly(diallylmethylammonium) with sulfonamide-based anions like bis(trifluorosulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI). rsc.orgrsc.org These materials are being investigated as proton exchange membranes (PEMs) for green hydrogen technologies. rsc.orgrsc.org The resulting PolyDAMAH polymers have shown apparent molecular weights in the range of 30,000 to 40,000 g/mol and exhibit high thermal stability up to 250°C. rsc.orgrsc.org The glass transition temperatures for these homopolymers were found to be 39°C and 52°C. rsc.orgrsc.org
Studies have shown that the nature of the counter-anion significantly influences the properties of the resulting membranes. rsc.orgrsc.orgosti.gov For example, solid-state NMR studies indicated that the FSI⁻ anion may facilitate faster proton and anion mobility compared to the TFSI⁻ anion in both dry and humid conditions. rsc.orgrsc.org Blending protic poly(ionic liquid)s with both TFSI⁻ and FSI⁻ anions has been shown to enhance the mechanical properties of the membranes while maintaining low water uptake and high ionic conductivity. rsc.orgrsc.org An optimized poly(diallylmethylammonium) membrane demonstrated an ionic conductivity of 1.9 × 10⁻³ S·cm⁻¹ at 120°C under dry conditions. osti.gov Furthermore, at 100°C and 75% relative humidity, an optimized blend achieved an ionic conductivity of 1.2 × 10⁻³ S·cm⁻¹ with a storage modulus greater than 2.2 × 10⁻⁵ Pa at 80°C, making these materials promising for fuel cell applications at intermediate temperatures. rsc.org
Antimicrobial Polymers
Polymers derived from this compound have demonstrated significant potential as antimicrobial agents. These cationic polymers are effective against a broad spectrum of pathogens, including bacteria and fungi. researchgate.netnih.govacs.org
The synthesis of these antimicrobial polymers often involves the radical polymerization of this compound in the presence of an acid, such as trifluoroacetic acid (TFA), to yield poly(diallylmethylammonium trifluoroacetate) (PDAMATFA). researchgate.netnih.govacs.orgresearchgate.net These protonated polydiallylamines (PDAAs) have shown high antimicrobial activity, which distinguishes them from their permanently charged quaternary ammonium counterparts like poly(diallyldimethylammonium chloride) (PDADMAC). researchgate.netgoogle.com
Research has shown that tertiary poly(diallylmethylammonium trifluoroacetate) (PDAMATFA) exhibits high biocidal efficiency against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.netnih.govacs.org The polymeric nature of these compounds is a crucial factor in their bactericidal effectiveness. researchgate.netnih.gov
Mechanism of Action and Factors Influencing Activity
The antimicrobial action of poly(this compound)-based polymers is primarily attributed to the interaction between the positively charged polymer and the negatively charged bacterial membrane. uq.edu.au This electrostatic interaction leads to the adhesion of the polymer to the bacterial surface, disrupting the membrane and causing the leakage of cellular contents, ultimately leading to cell death. uq.edu.auscielo.br The structure of the polymer, which combines hydrophobic pyrrolidinium (B1226570) rings with hydrophilic tertiary ammonium groups, is believed to be responsible for this high biocidal activity. researchgate.netnih.govacs.org
Several factors influence the antimicrobial efficacy of these polymers:
Molecular Weight: The length of the polymer chain plays a significant role in its bactericidal activity. researchgate.netnih.gov Higher molecular weight polymers generally exhibit stronger biocidal effects. researchgate.netnih.gov However, for suppressing the growth of fungi like Candida, the polymer chain length appears to be less critical compared to its effect on bacteria such as E. coli and Staphylococcus aureus. google.com
Hydrophobicity: The hydrophobic character of the polymer, derived from the pyrrolidinium rings and any alkyl substituents, is crucial for its interaction with the lipid bilayer of the bacterial membrane. uq.edu.au A balance between hydrophobicity and hydrophilicity is key to achieving high antimicrobial activity combined with low toxicity. mdpi.com
Charge Density: The presence of protonated amine groups provides the polymer with a positive charge, which is essential for the initial electrostatic attraction to the negatively charged bacterial cell surface. uq.edu.auscielo.br
Ionic Strength: The biocidal efficiency of these polymers can be affected by the ionic strength of the surrounding medium. researchgate.netnih.gov While they can retain strong biocidal properties in solutions of moderate ionic strength, complete neutralization of the polymer's charge can lead to a loss of activity. researchgate.netnih.govacs.org
Cytotoxicity Studies
The cytotoxicity of this compound-based antimicrobial polymers towards eukaryotic cells is an important consideration for their potential applications. Studies have been conducted to evaluate the toxicity of these polymers using various cell lines.
For protonated diallylammonium polymers (PDAAs), a relationship between molecular weight and cytotoxicity has been observed. mdpi.compreprints.org Generally, toxicity tends to increase with higher molecular weight. mdpi.com For instance, PDAAs with a molecular weight greater than 50 × 10³ g·mol⁻¹ have shown strong biocidal activity at concentrations an order of magnitude lower than those causing significant toxic effects on mammalian cells. mdpi.com Polymers with low molecular weights (around 18 × 10³ g·mol⁻¹ or less) are also being explored as they may offer a better balance of antimicrobial efficacy and lower toxicity. mdpi.com
Bile Acid Sequestrants for Cholesterol Management
Polymers derived from this compound have been investigated for their potential use as bile acid sequestrants to lower serum cholesterol levels. googleapis.comgoogle.com Bile acid sequestrants work by binding to bile acids in the gastrointestinal tract, preventing their reabsorption and promoting their excretion. uc.ptmdpi.comthemedicalxchange.com This, in turn, stimulates the liver to convert more cholesterol into bile acids, thereby reducing the amount of cholesterol in the bloodstream. uc.ptnih.gov
Derivatives of poly(this compound) have been specifically mentioned as potential serum cholesterol lowering agents. google.comgoogleapis.com For these polymers to be effective and safe for this application, they are often cross-linked. googleapis.com This cross-linking makes the polymer insoluble and prevents it from being absorbed into the bloodstream, confining its action to the gastrointestinal tract. googleapis.comuc.pt
Different methods have been explored for cross-linking poly(this compound), including:
Thermal Cross-linking: Heating a quaternized form of poly(this compound) at high temperatures (e.g., around 203°C) can induce cross-linking. googleapis.com
Chemical Cross-linking: Using multifunctional cross-linking agents at lower temperatures. googleapis.com
Radiation Cross-linking: Employing electron or gamma rays to create cross-links within the polymer structure. googleapis.com
Additionally, modifying the polymer by quaternizing a small percentage of the nitrogen atoms with hydrophobic alkyl halides can also be part of the strategy to enhance its bile acid binding capacity. googleapis.com
Catalysis
This compound and its polymeric derivatives exhibit noteworthy roles in the field of catalysis, primarily as components in catalyzed reactions rather than as primary catalysts themselves. Their unique chemical structure allows them to participate in specific transformations and contribute to the formation of more complex molecular architectures.
Role in Organic Synthesis Catalysis
While not typically employed as a direct catalyst, this compound serves as a key substrate in catalyzed organic reactions, enabling the synthesis of complex nitrogen-containing cyclic structures. Its bifunctional nature, possessing both a tertiary amine and two allyl groups, allows for unique intramolecular reactions.
A significant example is the copper-catalyzed intramolecular [2+2] photocycloaddition of N,N-diallylmethylamine. acs.org This reaction is a powerful method for constructing bicyclic amine scaffolds, which are important motifs in pharmacologically active compounds. acs.org In this process, a copper(I) triflate (Cu(I)OTf) catalyst is used to facilitate the cyclization of this compound upon irradiation with 254 nm light. acs.org More recent advancements have shown that air- and moisture-stable copper(II) salts, such as CuSO₄·5H₂O, can also effectively catalyze the reaction in water when used with a reducing agent. acs.org The reaction proceeds smoothly to form N-methyl-3-azabicyclo[3.2.0]heptane, demonstrating the utility of this compound as a precursor for intricate molecular frameworks in the presence of a suitable catalyst. acs.org
Table 1: Copper-Catalyzed [2+2] Photocycloaddition of N,N-Diallylmethylamine acs.org
| Reactant | Catalyst System | Product | Functional Group Tolerance |
| N,N-Diallylmethylamine | Cu(I)OTf or CuSO₄·5H₂O / NaHSO₃ | N-methyl-3-azabicyclo[3.2.0]heptane | Tolerates ethers, alcohols, esters, and amides acs.org |
Furthermore, this compound is a monomer used in the synthesis of cyclopolymers. nih.gov For instance, it can be copolymerized via Butler's cyclopolymerization technique to create random copolymers. nih.govresearchgate.net These polymers, while primarily investigated for applications like corrosion inhibition, represent a class of materials whose functional groups could potentially be adapted for catalytic purposes, although this remains an area for further exploration. nih.govresearchgate.netorganic-chemistry.org The synthesis of these polymers often involves free radical catalysts, such as azoisobutyronitrile. google.com
Advanced Analytical and Spectroscopic Characterization of Diallylmethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of diallylmethylamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the methyl group protons, the methylene protons adjacent to the nitrogen, the methine protons of the vinyl group, and the terminal vinyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the deshielding effects of the double bonds. Protons on the carbons attached to the nitrogen (the α-carbons) will appear further downfield compared to typical alkane protons. The vinyl protons will resonate at the highest chemical shifts due to the sp² hybridization of the carbons. Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, aiding in the assignment of each signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Separate signals are expected for the methyl carbon, the methylene carbons bonded to the nitrogen, and the two distinct carbons of each vinyl group (the terminal =CH₂ and the internal -CH=). The carbon atoms attached directly to the nitrogen will be shifted downfield. The sp² hybridized carbons of the allyl groups will appear at a significantly higher chemical shift compared to the sp³ hybridized carbons. Spectral databases confirm the existence of ¹³C NMR data for this compound, typically recorded on instruments like a Jeol FX-90. nih.gov
| ¹H NMR (Proton NMR) Predicted Data | |
| Proton Type | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~2.2 - 2.5 |
| N-CH₂- | ~3.0 - 3.3 |
| =CH₂ | ~5.0 - 5.3 |
| -CH= | ~5.7 - 6.0 |
| ¹³C NMR (Carbon-13 NMR) Predicted Data | |
| Carbon Type | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~40 - 45 |
| N-CH₂- | ~55 - 60 |
| =CH₂ | ~115 - 120 |
| -CH= | ~130 - 135 |
Infrared (IR) Spectroscopy (e.g., FTIR)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
As a tertiary amine, the IR spectrum of this compound will not show the characteristic N-H stretching bands that are present in primary and secondary amines (typically in the 3300-3500 cm⁻¹ region). spectroscopyonline.comorgchemboulder.com However, the spectrum will be dominated by absorptions related to its other structural features:
C-H Stretching: Absorptions from the C-H bonds of the allyl groups (both sp² and sp³) will be observed. The =C-H stretching of the vinyl groups typically appears above 3000 cm⁻¹, while the C-H stretching of the methylene and methyl groups appears just below 3000 cm⁻¹.
C=C Stretching: A characteristic absorption band for the carbon-carbon double bond (C=C) of the allyl groups is expected in the region of 1640-1680 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in tertiary aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.comdocbrown.info
=C-H Bending: Out-of-plane bending vibrations for the vinyl group protons are expected in the fingerprint region, typically around 910 cm⁻¹ and 990 cm⁻¹.
The existence of Fourier Transform Infrared (FTIR) spectra for this compound, often taken as a neat liquid using a capillary cell, is documented in spectral databases. nih.gov
| FTIR Characteristic Peaks for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| =C-H Stretch | > 3000 |
| C-H Stretch (sp³) | < 3000 |
| C=C Stretch | 1640 - 1680 |
| C-N Stretch | 1020 - 1250 |
| =C-H Bend (out-of-plane) | ~910 and ~990 |
Mass Spectrometry (e.g., GC-MS)
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), which then fragments in a predictable manner.
The molecular weight of this compound is 111.18 g/mol . nih.gov According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation. For this compound, α-cleavage would involve the loss of an allyl radical (•CH₂CH=CH₂) to form a resonance-stabilized ion. Another common fragmentation pathway is the loss of an alkyl group attached to the nitrogen.
The National Institute of Standards and Technology (NIST) mass spectrometry database contains data for this compound (under the name Methyldiallylamine), which shows prominent peaks that can be interpreted from its structure. nih.govnist.gov
| Key Mass Spectrometry Fragments for this compound | |
| m/z Value | Possible Fragment Ion |
| 111 | [C₇H₁₃N]⁺ (Molecular Ion) |
| 96 | [M - CH₃]⁺ |
| 70 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.
For this compound, the C=C double bond stretching of the allyl groups, which is often a strong and sharp band in Raman spectra, would be a prominent feature. The symmetric vibrations of the molecule, such as the symmetric stretching of the C-N bonds, would also be expected to be Raman active. Although spectral databases indicate the availability of Raman spectra for this compound, specific public domain data is scarce. nih.gov The technique is well-suited for the analysis of amines in aqueous solutions, as water is a weak Raman scatterer. ondavia.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. While not typically used for a simple liquid molecule like this compound, XPS is highly relevant for the characterization of polymers derived from it, such as poly(this compound).
For a poly(this compound) surface, XPS would be used to:
Confirm Elemental Composition: The survey spectrum would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and likely Oxygen (O 1s) due to surface oxidation or contamination.
Determine Chemical States: High-resolution spectra of the C 1s and N 1s regions would provide information about the chemical bonding. The C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds, C-N bonds, and potentially C-O or C=O bonds from surface oxidation. The N 1s spectrum is particularly informative for nitrogen-containing polymers, as the binding energy is sensitive to the chemical environment of the nitrogen atom (e.g., tertiary amine vs. protonated amine or oxidized nitrogen species). researchgate.netresearchgate.netthermofisher.com For instance, in metallized nitrogen-containing polymers, XPS can detect the formation of metal-nitride bonds at the interface. researchgate.net
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Analysis
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to characterize the surface topography and morphology of materials at the micro- and nanoscale. As with XPS, these methods are applied to solid materials, such as polymers synthesized from this compound, rather than the liquid monomer itself.
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate a variety of signals at the surface of a sample. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (texture), and chemical composition (when used with an EDS detector). For a film or particle made of poly(this compound), SEM would provide high-resolution images of the surface structure, porosity, and any surface defects.
Atomic Force Microscopy (AFM): AFM provides a three-dimensional surface profile by scanning a sharp probe over the sample surface. It is particularly useful for polymer characterization because it can operate in various environments (air, liquid) and does not require a conductive coating on the sample. For a poly(this compound) film, AFM can yield:
Topographical Images: High-resolution 3D images of the surface, allowing for the quantification of surface roughness.
Phase Imaging: This mode is sensitive to variations in material properties such as adhesion, friction, and viscoelasticity. It can be used to map out different domains or phases within the polymer film. For amine-functionalized surfaces, AFM has been used to study morphological changes upon modification. researchgate.net
Together, SEM and AFM provide complementary information about the surface morphology of this compound-based polymers, which is crucial for understanding their performance in applications such as coatings, films, and functionalized materials.
Environmental and Biological Interactions of Diallylmethylamine and Its Polymers
Environmental Fate and Degradation Studies
Information regarding the specific environmental fate and degradation of diallylmethylamine is not extensively documented in publicly available research. However, insights can be drawn from studies on related allylamine (B125299) compounds and their polymers. Diallylamine (B93489), a closely related secondary amine, is recognized as being toxic to aquatic organisms, and it is strongly advised that the chemical should not be allowed to enter the environment. ilo.orgilo.org When heated to decomposition, diallylamine emits toxic fumes containing nitrogen oxides. nih.gov The substance is also a flammable liquid and a significant fire hazard, with vapors that can form explosive mixtures with air. nih.govnoaa.gov
Polymers derived from allylamines, such as poly(allylamine hydrochloride) (PAH), have been noted for their biodegradable nature, often in blends with natural polymers like chitosan (B1678972). nih.govfigshare.com For instance, blend films of chitosan and PAH have demonstrated complete biodegradability within 14 days, suggesting their potential use in applications like food packaging. figshare.com The degradation of such polymers is a key consideration in their environmental impact. While some allylamine-based polymers are designed for biodegradability, others are developed for stability. Plasma-polymerized allylamine has been used to create stable coatings on biodegradable metallic biomaterials to slow down the degradation process of the underlying material. researchgate.net
The environmental presence of this compound itself is not well-documented, with no data found on its occurrence in the environment. nih.gov Its industrial use includes the production of N,N-diallyl-2,2-dichloroacetamide. nih.gov Given the reactivity of the allyl groups, this compound can undergo polymerization and other chemical reactions, which will influence its environmental persistence and transformation pathways. noaa.gov
Biological Interactions of this compound-derived Polymers
Polymers derived from this compound, particularly cationic polyelectrolytes, exhibit significant interactions with biological systems. These interactions are largely governed by the electrostatic forces between the positively charged polymer and negatively charged biological components like cell membranes and proteins.
Polyvalent interactions, characterized by the simultaneous binding of multiple ligands on one entity to multiple receptors on another, are a hallmark of how this compound-derived polymers interact with biological systems. nih.govharvard.edu These interactions are collectively much stronger and can lead to biological responses that are fundamentally different from those of their monovalent counterparts. nih.govharvard.edu
Cationic polymers derived from this compound, such as poly(diallyldimethylammonium chloride) (PDADMAC), can engage in strong electrostatic interactions with negatively charged biological macromolecules like proteins and DNA. nih.govksri.kr For example, PDADMAC can spontaneously form dense, complex fluids (coacervates) with proteins like bovine serum albumin (BSA). nih.gov These interactions are influenced by factors such as ionic strength and pH. nih.gov Similarly, the strong cationic nature of polymers like PDADMAC allows for the effective immobilization of negatively charged DNA molecules, a principle utilized in the development of biosensors and DNA chips. ksri.kr The unique structure of PDADMAC, with its five-membered cyclic units and hydrophilic quaternary ammonium (B1175870) groups, provides it with high water solubility and strong cationic properties that facilitate these interactions. ksri.kr
The polyvalent nature of these polymers is crucial for their biological activity, including their antimicrobial properties. The repeated cationic charges along the polymer chain allow for multivalent binding to the negatively charged components of microbial cell surfaces, which is a key step in their mechanism of action. researchgate.net
The primary interface for the biological activity of cationic polymers derived from this compound is the cell membrane. The fungicidal action of allylamines, for instance, is linked to their ability to interfere with the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes. mdpi.com This interference leads to a deficiency in ergosterol and an accumulation of squalene (B77637), which disrupts membrane function and increases its permeability, ultimately causing cell death. mdpi.comresearchgate.net
Polymers of this compound and related compounds, being polycationic, are drawn to the predominantly anionic surfaces of microbial and mammalian cells. This electrostatic attraction facilitates a strong interaction with the phospholipid bilayer. The binding of these polymers can disrupt the membrane's structural integrity. Studies on related polyamines have shown they can stabilize erythrocyte membranes, indicating a direct interaction with membrane components. nih.gov The biocidal efficacy of secondary and tertiary poly(diallylammonium) salts is attributed to the structure of their links, which combine hydrophobic pyrrolidinium (B1226570) rings with hydrophilic ammonium groups, leading to potent membrane disruption. researchgate.net This interaction is strong enough that it is considered a primary mechanism for their antimicrobial effects.
This compound and its derivatives can be involved in or affected by enzymatic processes. The toxicity of the related compound, allylamine, is dependent on its metabolism by the enzyme semicarbazide-sensitive amine oxidase (SSAO), which converts it to toxic metabolites like acrolein and hydrogen peroxide. nih.gov This highlights how enzymatic conversion can be a critical step in the biological activity of such amines.
In the context of polymers, enzymes can be used for their synthesis and modification. Polyamides, for example, can be synthesized through enzyme-catalyzed polymerization of a diester and a polyamine under mild conditions. google.com This "green chemistry" approach offers high selectivity and can produce high molecular weight polymers. google.comnih.gov Enzymes like Candida antarctica lipase (B570770) B are used for such reactions. nih.gov
Furthermore, polymers can be used to encapsulate and stabilize enzymes, creating versatile composite materials. nih.govmdpi.com The polymer matrix, which could potentially be derived from this compound, protects the enzyme from harsh environmental conditions, such as changes in pH or temperature, while allowing the substrate to access the active site. nih.govmdpi.com This encapsulation can improve the stability and reusability of enzymes for various industrial applications. mdpi.com
Toxicology and Hazard Assessment (mechanistic basis only)
The toxicology of this compound is mechanistically linked to its chemical reactivity and the properties of its metabolites. As a primary irritant, diallylamine is corrosive to the skin, eyes, and respiratory tract upon direct contact. ilo.orgilo.org
The systemic toxicity of related allylamines provides a model for understanding the potential mechanisms of this compound. Allylamine is a well-known cardiotoxin, causing damage to the heart and vascular smooth muscle. nih.govnih.gov This toxicity is not caused by allylamine itself, but by its metabolic products. The enzyme SSAO metabolizes allylamine into acrolein, hydrogen peroxide, and ammonia. nih.gov Acrolein is a highly reactive aldehyde that can readily react with cellular nucleophiles, such as the sulfhydryl groups of proteins (e.g., in enzymes), leading to enzyme inactivation and cellular damage. This metabolic activation is considered the key mechanistic step in the cardiovascular damage observed in animal studies. nih.gov Populations with elevated levels of SSAO, such as individuals with diabetes mellitus or congestive heart failure, may be more susceptible to the toxic effects of allylamine. nih.gov
In the context of antifungal action, the mechanism of allylamines involves the specific inhibition of squalene epoxidase, an enzyme crucial for the synthesis of ergosterol in fungi. mdpi.commsdvetmanual.com This leads to the accumulation of squalene and a deficiency of ergosterol in the fungal cell membrane. The accumulation of squalene is believed to interfere with membrane function and cell wall synthesis, increasing membrane permeability and leading to cell death. mdpi.com The high affinity of these compounds for fungal squalene epoxidase over the mammalian equivalent contributes to their selective antifungal activity. msdvetmanual.com
Q & A
Q. What are the optimal laboratory synthesis routes for diallylmethylamine, and what methodological steps ensure high yield and purity?
this compound can be synthesized via nucleophilic substitution between diallyl chloride and methylamine. Critical steps include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–5°C), and using a molar excess of methylamine to drive the reaction. Post-synthesis purification through fractional distillation under reduced pressure (e.g., 50 mmHg at 80°C) ensures high purity. Characterization via NMR (¹H and ¹³C) and GC-MS confirms structural integrity. Cross-referencing spectral data with databases like PubChem or NIST Chemistry WebBook enhances validation .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies allylic protons (δ 5.2–5.8 ppm) and methylamine groups (δ 2.2–2.5 ppm). ¹³C NMR confirms carbon environments (e.g., allylic carbons at ~115–135 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns (e.g., m/z 99 for the molecular ion) validate purity.
- Infrared (IR) Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm functional groups. Data interpretation should align with standardized spectra from authoritative sources like PubChem or NIST .
Q. How can researchers safely handle this compound in laboratory settings?
- Use fume hoods to avoid inhalation and skin absorption.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers under nitrogen to prevent oxidation.
- Follow spill protocols: neutralize with dilute acetic acid and absorb with vermiculite. Safety practices should align with dimethylamine guidelines, given structural similarities in amine reactivity .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s reaction kinetics in aqueous solutions?
- Controlled Variables : Maintain constant pH (buffered solutions) and temperature (±0.1°C).
- Real-Time Monitoring : Use UV-Vis spectroscopy (e.g., at 220 nm) or stopped-flow techniques for rapid kinetic measurements.
- Minimizing Side Reactions : Conduct reactions under inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT) to suppress oxidation.
- Data Analysis : Apply pseudo-first-order kinetics and Arrhenius plots to derive activation parameters. Reference thermochemical data for similar amines (e.g., dimethylamine) to contextualize results .
Q. How should researchers address discrepancies in reported toxicity data for this compound across studies?
- Meta-Analysis : Compare experimental conditions (e.g., exposure routes, species, doses). Use random-effects models to account for variability.
- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) and species-specific detoxification mechanisms.
- Benchmarking : Cross-reference with dimethylamine’s AEGL values (AEGL-1: 0.5 ppm; AEGL-2: 30 ppm) to establish toxicity thresholds. Contradictions often arise from differences in model systems or analytical methods (e.g., LC50 vs. LD50) .
Q. What strategies optimize the use of this compound in polymer cross-linking applications?
- Reaction Optimization : Vary monomer-to-crosslinker ratios (e.g., 10:1 to 1:1) and monitor gelation times via rheometry.
- Characterization : Use FTIR to track cross-link formation (e.g., C-N bond signatures) and TGA/DSC for thermal stability analysis.
- Performance Testing : Evaluate mechanical properties (tensile strength, elasticity) under controlled humidity and temperature. Methodologies from advanced material studies on similar amines (e.g., dimethylamine derivatives) provide foundational protocols .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
